molecular formula C12H16BNO5 B13989074 (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid

(3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid

Cat. No.: B13989074
M. Wt: 265.07 g/mol
InChI Key: LCSBRPBNBASRQG-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholine-4-carbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto the phenyl ring. One common method is the borylation of an appropriate aryl halide precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors and anticancer agents .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable building block for various industrial applications .

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modify biomolecules. The compound’s methoxy and morpholine-4-carbonyl groups may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 3-Methoxyphenylboronic acid
  • 4-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester

Comparison: Compared to these similar compounds, (3-Methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid is unique due to the presence of both the methoxy and morpholine-4-carbonyl groups. These substituents can enhance the compound’s reactivity and binding properties, making it more versatile in various applications .

Properties

Molecular Formula

C12H16BNO5

Molecular Weight

265.07 g/mol

IUPAC Name

[3-methoxy-4-(morpholine-4-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H16BNO5/c1-18-11-8-9(13(16)17)2-3-10(11)12(15)14-4-6-19-7-5-14/h2-3,8,16-17H,4-7H2,1H3

InChI Key

LCSBRPBNBASRQG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)OC)(O)O

Origin of Product

United States

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